
2-Butyloctan-1-ol;carbonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyloctan-1-ol;carbonic acid is a compound with the molecular formula C25H54O5 and a molecular weight of 434.69300 g/mol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butyloctan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butyl-1-octanol with bromine and triphenylphosphine in dichloromethane at 0-20°C under an inert atmosphere . The reaction is typically carried out using Schlenk techniques to ensure the exclusion of moisture and air. The crude product is then purified using silica gel chromatography.
Industrial Production Methods
In industrial settings, 2-Butyloctan-1-ol is produced using a continuous process involving the catalytic hydrogenation of 2-butyl-1-octanal. This process is carried out in the presence of a copper-nickel catalyst at elevated temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyloctan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-butyl-1-octanal.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butyloctan-1-ol;carbonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying the behavior of long-chain alcohols in biological systems.
Mécanisme D'action
The mechanism of action of 2-Butyloctan-1-ol;carbonic acid involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octanol, 2-butyl-: Similar in structure but differs in the position of the hydroxyl group.
2-Butyl-1-octyl-methacrylate: Used in polymer synthesis and has different reactivity due to the presence of the methacrylate group.
Uniqueness
2-Butyloctan-1-ol;carbonic acid is unique due to its combination of a long alkyl chain and a hydroxyl group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of emulsions and in drug delivery systems .
Propriétés
Numéro CAS |
142782-17-0 |
|---|---|
Formule moléculaire |
C25H54O5 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
2-butyloctan-1-ol;carbonic acid |
InChI |
InChI=1S/2C12H26O.CH2O3/c2*1-3-5-7-8-10-12(11-13)9-6-4-2;2-1(3)4/h2*12-13H,3-11H2,1-2H3;(H2,2,3,4) |
Clé InChI |
BLNNXUAGRNDCQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)CO.CCCCCCC(CCCC)CO.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


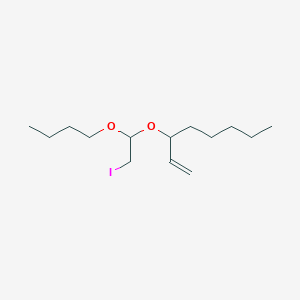
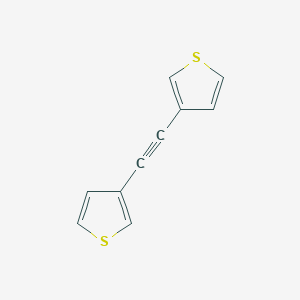
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
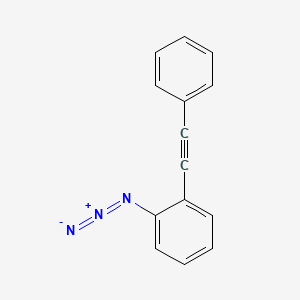
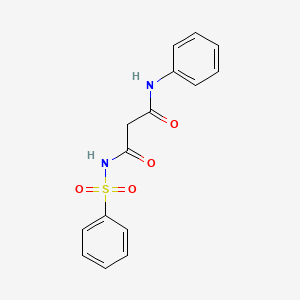
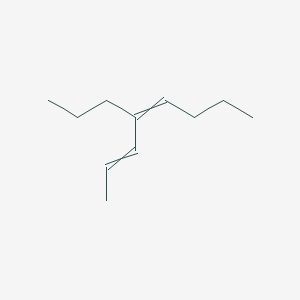
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
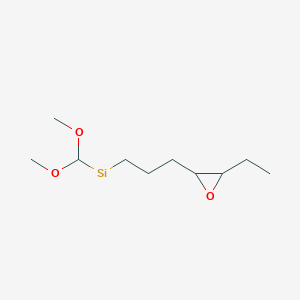
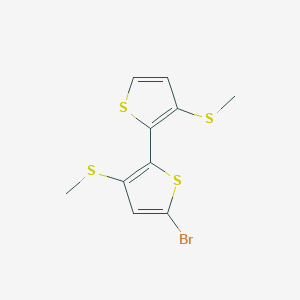
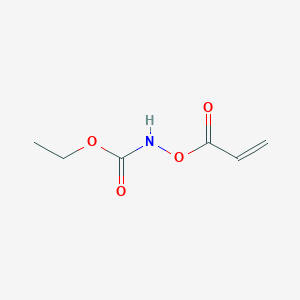
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)

